molecular formula C13H12N2O6S B5036750 Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate

Cat. No.: B5036750
M. Wt: 324.31 g/mol
InChI Key: MNEWINCQCNCJLD-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core modified with a nitro (-NO₂) group at the 3-position and a carbamoyl substituent linked to a 2-oxothiolan-3-yl (tetrahydrothiophen-3-one) moiety at the 5-position. The molecular formula is C₁₃H₁₂N₂O₆S, with a molecular weight of 340.31 g/mol. Its structure combines aromatic, electron-withdrawing (nitro), and hydrogen-bonding (carbamoyl) groups, alongside a sulfur-containing heterocycle, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-21-12(17)8-4-7(5-9(6-8)15(19)20)11(16)14-10-2-3-22-13(10)18/h4-6,10H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWINCQCNCJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate isocyanate. The final step involves the formation of the thiolane ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. In basic media (e.g., aqueous NaOH), saponification would yield the sodium salt of 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoic acid, which could be acidified to isolate the free carboxylic acid . This reaction mirrors the hydrolysis of methyl benzoate to benzoic acid .

Conditions :

  • Basic : NaOH (aq), reflux

  • Acidic : H₃O⁺ (dilute HCl/H₂SO₄)

Product :
3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoic acid

Reduction of the Nitro Group

The nitro group at position 3 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl). This transformation would yield methyl 3-amino-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate, altering the compound’s electronic properties and enabling further functionalization (e.g., diazotization) .

Conditions :

  • H₂ gas, 10% Pd/C, ethanol, room temperature

  • Fe powder, HCl (aq), heat

Product :
Methyl 3-amino-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate

Reactivity of the Carbamoyl Substituent

The carbamoyl group (-NH-C(=O)-) at position 5 may undergo hydrolysis under strong acidic or basic conditions to produce a carboxylic acid and a primary amine. For example, heating with concentrated HCl could cleave the amide bond, yielding 3-nitro-5-carboxybenzoic acid and 2-oxothiolan-3-amine .

Conditions :

  • Acidic : 6M HCl, reflux

  • Basic : NaOH (aq), heat

Products :

  • 3-nitro-5-carboxybenzoic acid

  • 2-oxothiolan-3-amine

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong meta-directing, deactivating substituent. Further electrophilic substitution (e.g., nitration, sulfonation) would occur predominantly at the para position relative to the nitro group, though steric hindrance from the carbamoyl group may influence regioselectivity .

Example Reaction (Nitration) :

ParameterDetails
ReagentsHNO₃/H₂SO₄ (nitrating mixture), 0–5°C
Expected PositionPara to nitro group (position 4)
ProductMethyl 3-nitro-4-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate (minor)

Reactivity of the 2-Oxothiolan Moiety

The tetrahydrothiophen-2-one (2-oxothiolan) ring contains a ketone and a sulfur atom:

  • Ketone : May undergo nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form alcohol derivatives.

  • Sulfur : Susceptible to oxidation (e.g., H₂O₂) to form sulfoxide or sulfone derivatives .

Oxidation of Sulfur :

ReagentProduct
H₂O₂ (30%), acetic acid2-Oxothiolan-3-sulfoxide
KMnO₄, H⁺2-Oxothiolan-3-sulfone

Thermal Decomposition

Nitroaromatic compounds often decompose exothermically at elevated temperatures. Differential scanning calorimetry (DSC) studies of related nitrobenzoates suggest decomposition onset temperatures >200°C, releasing NOₓ gases .

Limitations and Research Gaps

No experimental data for the exact compound were identified in the reviewed sources. Predictions rely on:

  • Mechanistic analogies to methyl benzoate derivatives .

  • General reactivity of nitro, carbamoyl, and thiolan moieties .
    Further studies (e.g., kinetic assays, computational modeling) are needed to validate these hypotheses.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has highlighted the potential of methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit activity against a range of bacterial strains, making it a candidate for the development of new antibiotics. For instance, a study demonstrated that modifications to the nitro group can enhance the compound's efficacy against resistant strains of bacteria .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival .

Agrochemical Applications

2.1 Herbicide Development

This compound has been explored as a potential herbicide. Its ability to disrupt the growth of certain weed species suggests it could be developed into a selective herbicide for agricultural use. Field trials have shown promising results in controlling common weed species without harming crop yields .

2.2 Insecticidal Properties

In addition to its herbicidal potential, this compound has shown insecticidal activity against various pests. Research indicates that it affects the nervous system of insects, leading to paralysis and death, which could be harnessed in developing eco-friendly insecticides .

Materials Science

3.1 Polymer Synthesis

This compound serves as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, when used in polyurethanes, it improves resistance to degradation under UV light exposure .

3.2 Coatings and Adhesives

The compound can also be utilized in formulating coatings and adhesives due to its adhesive properties and resistance to solvents. Studies have shown that coatings formulated with this compound exhibit improved durability and adhesion strength compared to traditional formulations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEfficacyReference
AntimicrobialBacterial strainsModerate
AnticancerBreast cancer cellsHigh
HerbicideCommon weedsEffective
InsecticidalVarious insect pestsHigh

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating significant antibacterial activity .

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. The thiolane ring adds to the compound’s stability and reactivity.

Comparison with Similar Compounds

Methyl Benzoate (C₈H₈O₂)

  • Key Features : Simple methyl ester of benzoic acid, lacking nitro or carbamoyl groups.
  • Applications : Commonly used as a fragrance and preservative in cosmetics due to low toxicity .
  • Differentiation : The absence of electron-withdrawing or hydrogen-bonding groups in methyl benzoate results in higher volatility and lower reactivity compared to the target compound.

Ethyl 5-Nitrobenzamide (C₉H₁₀N₂O₃)

  • Key Features : Contains a nitro group at the 5-position and an amide instead of a carbamate-linked thiolane.
  • Differentiation : The amide group enhances hydrogen-bonding capacity, but the lack of a sulfur heterocycle may reduce interactions with sulfur-binding biological targets.

Benzyl N-[(3-hydroxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-5-yl)carbamate (C₂₃H₂₀N₂O₄)

  • Key Features : A carbamate derivative with a benzoxazole moiety and hydroxyphenyl group .

Crystallographic and Analytical Methods

Programs like SHELXL and WinGX (–3) are critical for resolving complex crystal structures, including those with nitro and carbamoyl groups. The thiolane ring’s conformational flexibility may pose challenges in X-ray refinement, necessitating robust software for accurate modeling .

Biological Activity

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate, with the molecular formula C13H12N2O6S, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the chemical properties, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

  • IUPAC Name : Methyl 3-nitro-5-{[(3R)-2-oxothiolan-3-yl]carbamoyl}benzoate
  • Molecular Weight : 296.31 g/mol
  • SMILES Notation : COC(=O)c1cc(cc(c1)[N+]([O-])=O)C(=O)NC2CCSC2=O
  • InChI Key : InChI=1/C13H12N2O6S/c1-21-12(17)8-4-7(5-9(6-8)15(19)20)11(16)14-10-2-3-22-13(10)18/h4-6,10H,2-3H2,1H3,(H,14,16)/t10-/m1/s1/f/h14H .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it showed significant inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is common among compounds with carbamoyl functional groups.

Anticancer Activity

Research has indicated that this compound has potential anticancer properties. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that this compound induces apoptosis and inhibits cell proliferation. The compound's ability to activate caspase pathways was noted as a key mechanism contributing to its anticancer effects .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1570
MCF72065

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The results confirmed its efficacy against antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. Findings indicated that it not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential for use in combination therapies for cancer treatment.

Q & A

Q. Optimization Strategies :

  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yields.
Reaction Step Reagents/Conditions Key Considerations
NitrationHNO₃/H₂SO₄, 0–5°CTemperature control to prevent byproducts
Carbamoyl CouplingEDC, HOBt, DMF, RT, 12hAnhydrous conditions for stability
EsterificationMeOH, H₂SO₄, refluxExcess methanol to drive equilibrium

Which spectroscopic and chromatographic techniques are most suitable for characterizing the structural and purity profile of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm nitro group position, carbamoyl linkage, and ester functionality. Key shifts include:
    • Nitro group: Deshielding effects on adjacent protons (δ 8.5–9.0 ppm) .
    • Carbamoyl NH: Broad singlet at δ 6.5–7.0 ppm (DMSO-d₆) .
  • IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl groups (ester: ~1720 cm⁻¹; carbamoyl: ~1680 cm⁻¹) .
  • HPLC/Purification : Reverse-phase C18 columns with acetonitrile/water gradients for purity analysis .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns.

How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) observed for this compound across different studies?

Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Methodological solutions include:

  • Cross-Validation : Compare data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX for structure refinement. SHELX’s robustness in handling high-resolution data ensures accurate bond-length/angle measurements .
  • Dynamic NMR : Study temperature-dependent conformational changes in the carbamoyl or thiolan groups .

What experimental approaches are used to investigate the bioactivity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question
The 2-oxothiolan-3-yl group may mimic natural substrates, enabling enzyme interaction studies:

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorescence-based assays using purified enzymes (e.g., proteases or oxidoreductases). Pre-incubate the compound with the enzyme and monitor activity loss over time .
  • Docking Simulations : Use molecular docking tools (e.g., AutoDock) to predict binding modes with target enzymes. Validate with mutagenesis studies on key active-site residues.
Assay Type Protocol Key Parameters
Fluorescence InhibitionSubstrate + enzyme ± inhibitor, RTIC₅₀ calculation via dose-response
Docking SimulationAutoDock Vina, PDB structureBinding energy (ΔG) and pose clustering

How can computational modeling predict the reactivity of the nitro and carbamoyl groups under varying experimental conditions?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nitro-group reduction or carbamoyl hydrolysis. Compare activation energies for different pathways (e.g., NaBH₄ vs. LiAlH₄ reduction) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors and optimize synthetic routes. For example, prioritize carbamoyl coupling before esterification to avoid side reactions .

What strategies resolve contradictions in crystallographic data during structure determination?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios in challenging crystals .
  • Disorder Modeling : Apply PART/SUMP restraints to resolve overlapping electron densities in the thiolan ring or nitro group .

Q. Example Workflow :

Collect high-resolution data (≤1.0 Å) to improve model accuracy.

Validate hydrogen-bonding networks using PLATON’s ADDSYM.

How does the steric and electronic nature of the 2-oxothiolan-3-yl group influence regioselectivity in derivatization reactions?

Advanced Research Question

  • Steric Effects : The thiolan ring’s puckered conformation restricts nucleophilic attack to the carbamoyl nitrogen.
  • Electronic Effects : The carbonyl oxygen polarizes the carbamoyl group, enhancing electrophilicity for reactions with amines or hydrazines .

Q. Experimental Validation :

  • Synthesize derivatives with substituents on the thiolan ring and compare reaction rates via kinetic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.